6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one
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Description
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions, starting from simpler precursors. For example, a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was obtained through a three-step protocol, demonstrating the complexity and intricacy involved in synthesizing such molecules (M. Wujec & R. Typek, 2023).
Scientific Research Applications
Anticancer Applications
Several studies have synthesized derivatives related to 6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one, demonstrating potential anticancer activities. These compounds have shown promise against various cancer cell lines, including breast cancer and colorectal cancer. For instance, Parveen et al. (2017) synthesized compounds with anti-proliferative activities against human breast cancer cell lines, revealing that certain chromene and quinoline moieties, when attached with pyrimidine and piperazine moieties, enhance anti-proliferative activities. The study also involved molecular docking to show good binding affinity with the Bcl-2 protein, suggesting mechanisms through which these compounds may exert their anticancer effects (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimicrobial and Antifungal Activities
Research by Valadbeigi and Ghodsi (2017) explored the antibacterial and antifungal activities of N-[2-(8-metoxy-2H-chromen-2-one)ethyl] piperazinyl quinolones, demonstrating significant activities against gram-positive and gram-negative bacteria. This indicates the potential for these compounds to be developed into new antimicrobial agents, highlighting the versatility of the 6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one scaffold in generating therapeutically useful derivatives (Valadbeigi & Ghodsi, 2017).
Anti-inflammatory Properties
Hatnapure et al. (2012) synthesized novel derivatives exhibiting significant anti-inflammatory activity, highlighting the potential of such compounds in the treatment of inflammatory conditions. Their findings demonstrated that certain derivatives could significantly inhibit pro-inflammatory cytokines, suggesting a mechanism through which these compounds may offer therapeutic benefits in inflammation-related diseases (Hatnapure, Keche, Rodge, Birajdar, Tale, & Kamble, 2012).
Synthesis and Chemical Properties
Studies have also focused on the synthesis and chemical properties of related compounds. For example, Veerman et al. (2003) detailed the synthesis of 2,6-bridged piperazine-3-ones, exploring the chemical reactivity and potential applications of these structures in further synthetic endeavors. Their work contributes to the understanding of the chemical properties of piperazine-containing compounds, which can be foundational for developing new drugs and materials (Veerman, Bon, Hue, Gironés, Rutjes, van Maarseveen, & Hiemstra, 2003).
properties
IUPAC Name |
6-bromo-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O5/c1-24-14-10-12(18)8-11-9-13(17(23)25-15(11)14)16(22)20-4-2-19(3-5-20)6-7-21/h8-10,21H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQQPVQSDGCCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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